8H-pteridin-4-one
Overview
Description
8H-Pteridin-4-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are nitrogen-containing aromatic compounds that play significant roles in various biological processes. The structure of this compound consists of a fused ring system combining pyrimidine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-pteridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with formic acid or formamide, leading to the formation of the pteridine ring system . The reaction conditions often require heating and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8H-Pteridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the pteridine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce alkylated or acylated pteridine derivatives .
Scientific Research Applications
8H-Pteridin-4-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a building block for the synthesis of various heterocyclic compounds.
- Serves as a scaffold for designing new molecules with potential biological activity .
Biology:
- Investigated for its role in enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Studied for its potential to modulate biological pathways and cellular processes .
Medicine:
- Explored as a potential anticancer agent due to its ability to inhibit CDKs and induce apoptosis in cancer cells .
- Investigated for its antimicrobial properties and potential use in treating infectious diseases .
Industry:
Mechanism of Action
The mechanism of action of 8H-pteridin-4-one involves its interaction with specific molecular targets and pathways . For instance, as a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
- Pteridine-7(8H)-one
- Pteridine-6(7H)-one
- Pteridine-5(6H)-one
Properties
IUPAC Name |
8H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUXWWWOUNMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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